molecular formula C14H17Cl2N B8599535 5-[(3,4-Dichlorophenyl)methyl]-2-azabicyclo[2.2.2]octane CAS No. 617714-23-5

5-[(3,4-Dichlorophenyl)methyl]-2-azabicyclo[2.2.2]octane

Cat. No. B8599535
M. Wt: 270.2 g/mol
InChI Key: QTWZSCXXBCHUKF-UHFFFAOYSA-N
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Patent
US07081531B2

Procedure details

To a solution of 5-(3,4-dichloro-benzyl)-2-aza-bicyclo[2.2.2]octane-2-carboxylic acid tert-butyl ester (0.24 g, 0.65 mmol) in 2 mL of CH2 Cl2 was added 1 mL of TFA. After the mixture was stirred at rt for 1 h, it was quenched with NaHCO3 (sat.). It was then extracted with CH2Cl2 and the organic layer was washed with NaCl (sat.), dried over Na2SO4 and concentrated to give 170 mg of 5-(3,4-Dichloro-benzyl)-2-aza-bicyclo[2.2.2]octane (M++1: 270).
Name
5-(3,4-dichloro-benzyl)-2-aza-bicyclo[2.2.2]octane-2-carboxylic acid tert-butyl ester
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH:12]2[CH2:14][CH2:15][CH:9]1[CH2:10][CH:11]2[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([Cl:23])=[C:19]([Cl:24])[CH:18]=1)=O)(C)(C)C.ClCl.C(O)(C(F)(F)F)=O>>[Cl:24][C:19]1[CH:18]=[C:17]([CH:22]=[CH:21][C:20]=1[Cl:23])[CH2:16][CH:11]1[CH2:10][CH:9]2[CH2:15][CH2:14][CH:12]1[CH2:13][NH:8]2

Inputs

Step One
Name
5-(3,4-dichloro-benzyl)-2-aza-bicyclo[2.2.2]octane-2-carboxylic acid tert-butyl ester
Quantity
0.24 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2CC(C(C1)CC2)CC2=CC(=C(C=C2)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it was quenched with NaHCO3 (sat.)
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with CH2Cl2
WASH
Type
WASH
Details
the organic layer was washed with NaCl (sat.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(CC2C3CNC(C2)CC3)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.